molecular formula C10H9N3O2 B186170 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 138624-97-2

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B186170
CAS No.: 138624-97-2
M. Wt: 203.2 g/mol
InChI Key: NECVCOZCCWXGLH-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9N3O2. It is characterized by a triazole ring substituted with a benzyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . Another method includes the hydrolysis of this compound ethyl ester using sodium hydroxide followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or benzyl group .

Scientific Research Applications

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 1-Benzyl-1H-1,2,3-triazole
  • 1,2,4-Triazole-3-carboxylic acid

Comparison: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-benzyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVCOZCCWXGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577127
Record name 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-97-2
Record name 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester (4.11 g) in THF (30 mL) in methanol (30 mL), was added sodium hydroxide solution (1.0 N, 28 mL, 28 mmol). The solution was stirred at room temperature for 3 hours. The organic solvents were removed by evaporation. The aqueous phase washed with diethyl ether one time. The aqueous solution was acidified by adding 2 N HCl and then filtered to yield 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid as a white solid.
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1.2 g (6 mmol) of 1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester in 10 ml of EtOH was added 1.4 ml (8 mmol) of 6 M sodium hydroxide solution. The mixture was stirred for 16 h after which time it was concentrated; then, 1 M hydrochloric acid solution was added and the resulting precipitate filtered affording 1.1 g (99%) of the title compound. MS: 204.1 (MH+).
Name
1-benzyl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

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